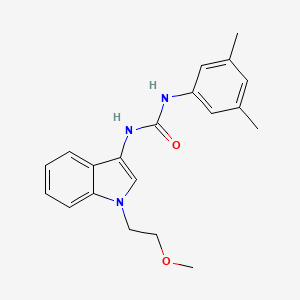
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(naphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(naphthalen-1-yl)acetamide is a complex organic compound that features both indene and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indene derivative, followed by the introduction of the naphthalene moiety through a series of coupling reactions. The final step often involves the formation of the acetamide group.
-
Step 1: Synthesis of 1-hydroxy-2,3-dihydro-1H-indene
Reagents: Indene, hydrogen peroxide, and a suitable catalyst.
Conditions: The reaction is typically carried out under mild conditions to avoid over-oxidation.
-
Step 2: Coupling with Naphthalene Derivative
Reagents: 1-hydroxy-2,3-dihydro-1H-indene, naphthalene-1-yl acetic acid, and a coupling agent such as DCC (dicyclohexylcarbodiimide).
Conditions: The reaction is performed in an inert atmosphere, often using a solvent like dichloromethane.
-
Step 3: Formation of Acetamide Group
Reagents: The coupled product from step 2, acetic anhydride, and a base such as pyridine.
Conditions: The reaction is carried out at room temperature to form the final acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
-
Oxidation: : The hydroxyl group in the indene moiety can be oxidized to form a ketone.
Reagents: Oxidizing agents such as PCC (pyridinium chlorochromate).
Conditions: Mild conditions to prevent over-oxidation.
-
Reduction: : The acetamide group can be reduced to form an amine.
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4).
Conditions: Anhydrous conditions to avoid hydrolysis.
-
Substitution: : The naphthalene ring can undergo electrophilic substitution reactions.
Reagents: Electrophiles such as bromine or nitronium ions.
Conditions: Typically carried out in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the acetamide group would yield an amine.
Scientific Research Applications
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(naphthalen-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to certain bioactive molecules.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(phenyl)acetamide
- N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(benzyl)acetamide
Uniqueness
Compared to similar compounds, N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(naphthalen-1-yl)acetamide is unique due to the presence of the naphthalene moiety, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c24-21(14-18-9-5-8-16-6-1-3-10-19(16)18)23-15-22(25)13-12-17-7-2-4-11-20(17)22/h1-11,25H,12-15H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXMLBWKGCWRIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)CC3=CC=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-{[3-(3-Bromophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]amino}ethyl)acetamide](/img/structure/B2675984.png)


![2-chloro-N-[3-(5-methyl-1H-pyrazol-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2675989.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2675990.png)




![(Z)-4-(N-benzyl-N-methylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2676000.png)




